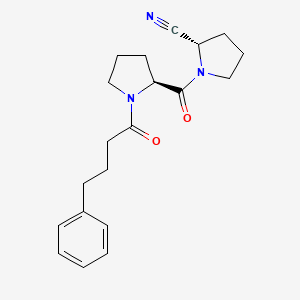
KYP-2047
概要
説明
科学的研究の応用
KYP-2047 has a wide range of scientific research applications, including:
作用機序
KYP-2047は、プロリルオリゴペプチダーゼの活性を阻害することによりその効果を発揮します。この阻害は、酵素の活性部位の立体構造の安定化につながり、タンパク質間の相互作用を調節します。 This compoundによるプロリルオリゴペプチダーゼの阻害は、オートファジーの活性化、酸化ストレスの軽減、炎症の調節と関連付けられています . さらに、this compoundは、がん細胞における血管新生とアポトーシスを調節することが示されており、その抗がん効果に貢献しています .
類似の化合物との比較
This compoundは、プロリルオリゴペプチダーゼ阻害剤としての高い効力と選択性においてユニークです。類似の化合物には次のものがあります。
BocTrpPrdN: 同様の阻害活性を有するシアノピロリジン系プロリルオリゴペプチダーゼ阻害剤.
BocGlyPrdN: 比較可能な効果を持つ別のシアノピロリジン系阻害剤.
CbzMetPrdN: 血液脳関門を通過し、脳内のプロリルオリゴペプチダーゼを効果的に阻害する強力な阻害剤.
CbzGlnPrdN: CbzMetPrdNと同様に、この化合物もプロリルオリゴペプチダーゼを阻害し、記憶喪失モデルにおいて保護効果を示しています.
This compoundは、酸化ストレス、タンパク質凝集、炎症に対する十分に文書化された効果により際立っており、研究と治療の両方の用途において貴重なツールとなっています .
生化学分析
Biochemical Properties
KYP-2047 interacts with the enzyme PREP, causing a conformational stabilization of PREP’s active site . This interaction leads to the regulation of protein-protein interactions, resulting in effects such as autophagy activation, reduced oxidative stress, and the regulation of inflammation . This compound has also been found to be neuroprotective against glutamate and oxygen, glucose deprivation in vitro .
Cellular Effects
This compound has shown cytoprotective and anti-inflammatory effects in human retinal pigment epithelial cells with defective proteasomal clearance . It has been associated with the clearance of cellular protein aggregates, reduced oxidative stress, and inflammation . In glioblastoma cells, this compound has been found to reduce cell proliferation through angiogenesis and apoptosis modulation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of the enzyme PREP, leading to its inhibition . This inhibition results in the regulation of various cellular processes, including oxidative stress, protein aggregation, and inflammation . In addition, this compound has been found to modulate the IκBα/NF-κB pathway and the JAK2/STAT3 pathway, which are highly involved in pulmonary fibrosis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to reduce tau aggregation in tau-transfected HEK-293 cells and N2A cells, as well as in human iPSC–derived neurons carrying either the P301L or tau-A152T mutation . The effects of this compound were observed over time, indicating its stability and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, this compound at doses of 2.5 mg/kg and 5 mg/kg was able to reduce tumor burden in the xenograft-model . In a study on mice, this compound was found to reduce tau burden in the brain and cerebrospinal fluid and slow cognitive decline according to several behavioral tests .
Metabolic Pathways
This compound is involved in the regulation of the metabolic pathway of oxidative stress, protein aggregation, and inflammation through its inhibition of the enzyme PREP . It has also been found to modulate the IκBα/NF-κB pathway and the JAK2/STAT3 pathway .
Transport and Distribution
After systemic administration in rats, this compound was found to penetrate into the brain in pharmacologically active concentrations, it distributed evenly between brain areas, and most importantly, it was able to reach and effectively inhibit its intracellular target protein PREP .
Subcellular Localization
The subcellular localization of this compound is primarily intracellular due to its target, the enzyme PREP, being a large intracellular enzyme . The ability of this compound to penetrate into the brain and reach its intracellular target suggests that it may be localized in various subcellular compartments .
準備方法
合成経路と反応条件
KYP-2047の合成には、4-フェニルブタノイルクロリドとL-プロリンのカップリング、それに続く(S)-シアノピロリジンの付加が含まれます。反応条件には、トリエチルアミンなどの塩基と、ジクロロメタンなどの有機溶媒を使用することが一般的です。 反応は室温で行われ、生成物はカラムクロマトグラフィーで精製されます .
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために、自動反応器と連続フローシステムが使用されます。 反応条件は、副生成物の生成を最小限に抑え、プロセスのスケーラビリティを確保するために最適化されます .
化学反応の分析
反応の種類
KYP-2047は、次のようなさまざまな化学反応を起こします。
酸化: this compoundは酸化されて対応する酸化物になる可能性があります。
還元: 還元反応はthis compoundを還元形に変換することができます。
置換: this compoundは、ある官能基が別の官能基に置き換わる置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 置換反応には、アミンやアルコールなどの求核剤が関与することがよくあります。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、this compoundの酸化は酸化物の生成につながる可能性がありますが、還元は化合物の還元形を生み出す可能性があります .
科学研究への応用
This compoundは、次のような幅広い科学研究への応用があります。
化学: This compoundは、プロリルオリゴペプチダーゼの阻害とそのさまざまな生化学経路への影響を研究するためのツール化合物として使用されます.
生物学: 生物学研究では、this compoundは、オートファジー、酸化ストレス、炎症などの細胞プロセスにおけるプロリルオリゴペプチダーゼの役割を調査するために使用されます.
医学: This compoundは、タンパク質凝集と酸化ストレスを軽減することにより、アルツハイマー病やパーキンソン病などの神経変性疾患の治療に潜在的な治療効果を示しています.
産業: 製薬業界では、this compoundは、プロリルオリゴペプチダーゼを標的とする新しい薬物の開発に使用されています.
類似化合物との比較
KYP-2047 is unique in its high potency and selectivity as a prolyl oligopeptidase inhibitor. Similar compounds include:
BocTrpPrdN: A cyanopyrrolidine-based prolyl oligopeptidase inhibitor with similar inhibitory activity.
BocGlyPrdN: Another cyanopyrrolidine-based inhibitor with comparable effects.
This compound stands out due to its well-documented effects on oxidative stress, protein aggregation, and inflammation, making it a valuable tool in both research and therapeutic applications .
特性
IUPAC Name |
(2S)-1-[(2S)-1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c21-15-17-10-5-13-22(17)20(25)18-11-6-14-23(18)19(24)12-4-9-16-7-2-1-3-8-16/h1-3,7-8,17-18H,4-6,9-14H2/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXFAUXQZWJGCJ-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)CCCC3=CC=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)CCCC3=CC=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796874-99-2 | |
| Record name | KYP-2047 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796874992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KYP-2047 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J78D7C2FJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


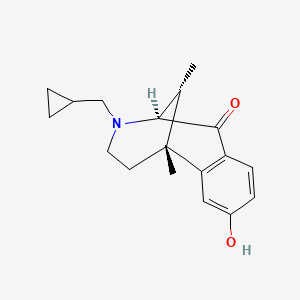

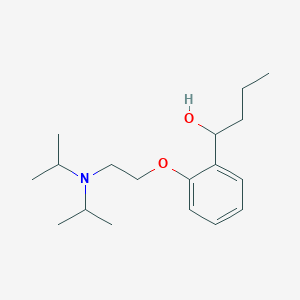
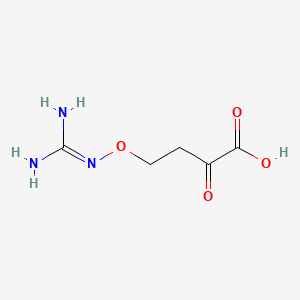
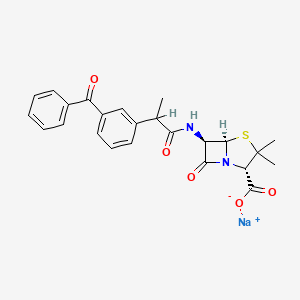


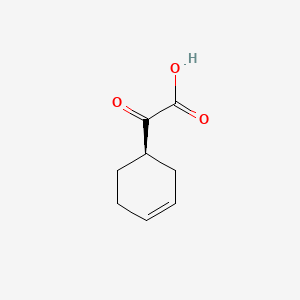
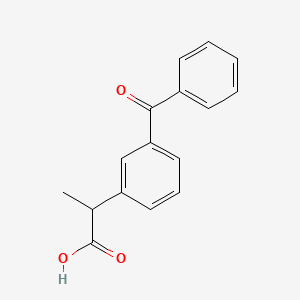
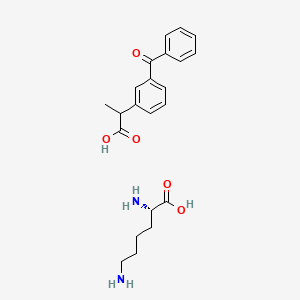
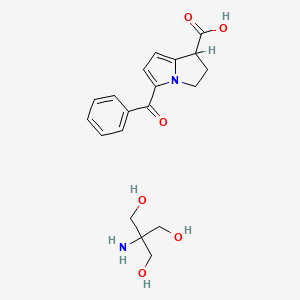

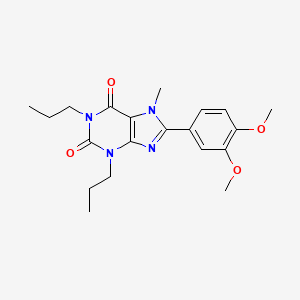
![3-{1-[6,7-Diethoxy-2-(morpholin-4-yl)quinazolin-4-yl]piperidin-4-yl}-1,6-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B1673621.png)
